molecular formula C20H23NO3 B5302796 (2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone

(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone

Cat. No.: B5302796
M. Wt: 325.4 g/mol
InChI Key: NMCNIOMQGHJKDS-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylmethoxyphenyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone is unique due to its specific substitution pattern and the presence of both morpholine and phenylmethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)18-9-6-10-19(11-18)23-14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNIOMQGHJKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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